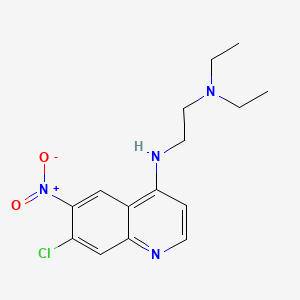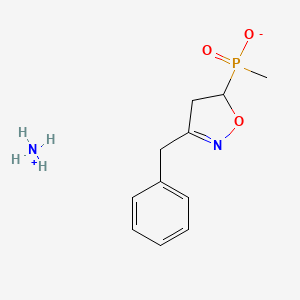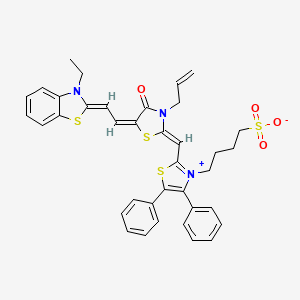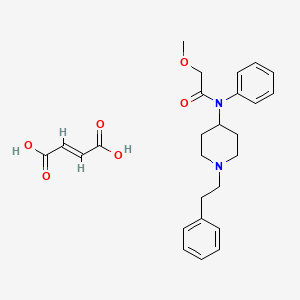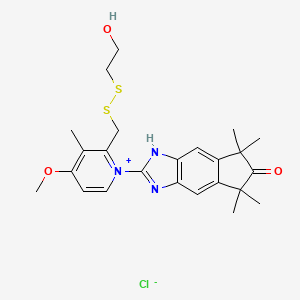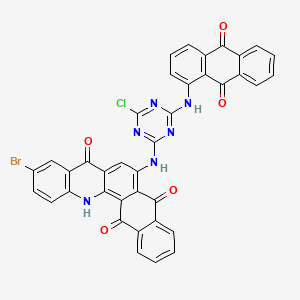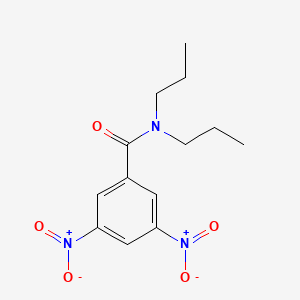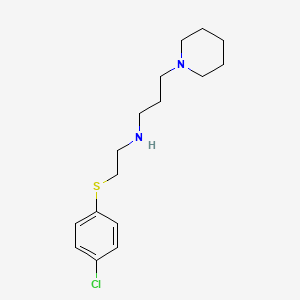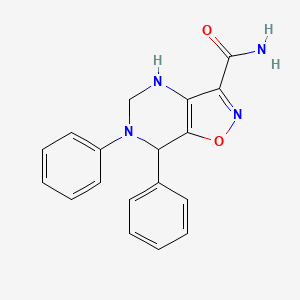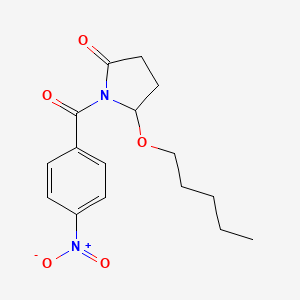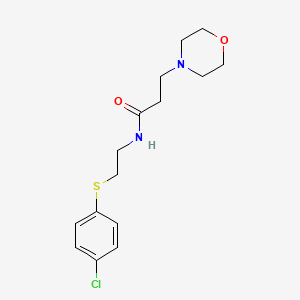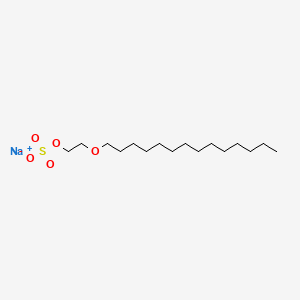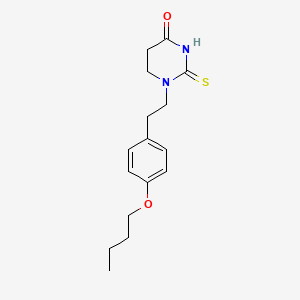![molecular formula C19H24ClNO8 B12727407 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid CAS No. 124500-23-8](/img/structure/B12727407.png)
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[ビス(2-ヒドロキシエチル)アミノ]メチル]-5-(4-クロロフェニル)オキソラン-2-オン;(E)-ブタ-2-エン二酸は、様々な分野で重要な用途を持つ複雑な有機化合物です。この化合物は、クロロフェニル基とオキソランオン環を含むユニークな構造が特徴であり、合成化学と応用科学の両方の分野で注目されています。
準備方法
合成経路と反応条件
3-[[ビス(2-ヒドロキシエチル)アミノ]メチル]-5-(4-クロロフェニル)オキソラン-2-オン;(E)-ブタ-2-エン二酸の合成は、通常、複数のステップを含みます。一般的な方法の1つは、4-クロロベンズアルデヒドとジエタノールアミンを反応させて中間体を生成し、それを環化してオキソランオン環を生成することです。最後のステップでは、制御された条件下で(E)-ブタ-2-エン二酸を添加して目的の化合物を得ます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を採用する可能性がありますが、より大規模に行われ、連続フロー反応器を利用して品質と収率の一貫性を確保します。反応条件は、効率を最大化し、副生成物を最小限に抑えるように最適化されています。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシル基で酸化反応を起こし、ケトンまたはアルデヒドの生成につながります。
還元: 還元反応は、オキソランオン環を標的にし、それを線状構造に開く可能性があります。
置換: クロロフェニル基は、塩素原子が他の求核剤に置き換えられる求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム (NaOCH3) やシアン化カリウム (KCN) などの求核剤は、塩基性条件下で使用されます。
主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: 線状アルコールまたはアルカン。
置換: 様々な置換されたフェニル誘導体。
科学研究への応用
3-[[ビス(2-ヒドロキシエチル)アミノ]メチル]-5-(4-クロロフェニル)オキソラン-2-オン;(E)-ブタ-2-エン二酸は、科学研究で多様な用途があります。
化学: 有機合成におけるビルディングブロックとして、および様々な化学反応における試薬として使用されます。
生物学: そのユニークな構造的特徴のために、生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用の可能性を含む、薬理学的性質が探索されています。
産業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
この化合物がその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。オキソランオン環とクロロフェニル基は、酵素または受容体と相互作用してその活性を調節する重要な官能基です。この化合物は、特定の経路を阻害または活性化し、その観察された生物学的効果につながる可能性があります。
類似化合物との比較
類似化合物
3-[[ビス(2-ヒドロキシエチル)アミノ]メチル]-5-フェニル-オキソラン-2-オン: 塩素原子が欠如しており、反応性と生物学的活性が異なります。
3-[[ビス(2-ヒドロキシエチル)アミノ]メチル]-5-(4-メチルフェニル)オキソラン-2-オン: 塩素の代わりにメチル基が含まれており、化学的性質に影響を与えています。
独自性
3-[[ビス(2-ヒドロキシエチル)アミノ]メチル]-5-(4-クロロフェニル)オキソラン-2-オン;(E)-ブタ-2-エン二酸にクロロフェニル基が存在することで、類似化合物とは異なる独特の反応性と潜在的な生物学的活性が付与されます。
特性
CAS番号 |
124500-23-8 |
|---|---|
分子式 |
C19H24ClNO8 |
分子量 |
429.8 g/mol |
IUPAC名 |
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H20ClNO4.C4H4O4/c16-13-3-1-11(2-4-13)14-9-12(15(20)21-14)10-17(5-7-18)6-8-19;5-3(6)1-2-4(7)8/h1-4,12,14,18-19H,5-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
NSQVMTLCIUMIEG-WLHGVMLRSA-N |
異性体SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)CN(CCO)CCO.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)CN(CCO)CCO.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


